molecular formula C12H14F2N4OS B6936183 1-(2,2-difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide

1-(2,2-difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide

Cat. No.: B6936183
M. Wt: 300.33 g/mol
InChI Key: OERQCEAQYJAWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a thiazolylpropyl group

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethyl halides.

    Attachment of the Thiazolylpropyl Group: The thiazolylpropyl group can be attached through a coupling reaction involving a thiazole derivative and a suitable leaving group on the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agrochemicals: It may be used as a precursor for the synthesis of pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound can be utilized in the design of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl and thiazolylpropyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4OS/c1-8(12-15-3-5-20-12)6-16-11(19)9-2-4-18(17-9)7-10(13)14/h2-5,8,10H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQCEAQYJAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NN(C=C1)CC(F)F)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.